molecular formula C25H30ClNO5 B3000899 3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride CAS No. 1216553-80-8

3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride

Cat. No. B3000899
CAS RN: 1216553-80-8
M. Wt: 459.97
InChI Key: CCDXWBWYBUNBQH-UHFFFAOYSA-N
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Description

The compound "3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride" is a synthetic molecule that appears to be related to a class of compounds known as chromenones. Chromenones are a group of compounds that have a 4H-chromen-4-one as a core structure and are known for their diverse biological activities, including antibacterial, antioxidant, and antipsychotic properties. The compound is not directly described in the provided papers, but it shares structural similarities with the compounds discussed in the research.

Synthesis Analysis

The synthesis of related chromenone derivatives typically involves the reaction of hydroxy coumarins with various reagents. For instance, one study describes the synthesis of 3-aryl chromenones by refluxing 3-acetyl-4-hydroxy coumarin with aromatic aldehydes in the presence of piperidine as a catalyst . Another study reports the synthesis of a quinolinone derivative through Michael addition of a secondary amine to an α,β-unsaturated carbonyl compound . These methods suggest that the synthesis of the compound might involve similar strategies, such as the use of hydroxy coumarins, amines, and Michael addition reactions.

Molecular Structure Analysis

The molecular structure of chromenone derivatives is often confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and density functional theory (DFT) calculations. For example, the crystal structure of a related compound was determined using X-ray crystallography, confirming the presence of specific intermolecular interactions . DFT calculations have been used to study the molecular geometry and electronic properties of similar molecules . These techniques would likely be applicable in analyzing the molecular structure of "3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride."

Chemical Reactions Analysis

The chemical reactivity of chromenone derivatives can be influenced by the presence of substituents on the core structure. For instance, the presence of a piperidinyl group can enhance the molecule's ability to participate in various chemical reactions, such as Michael addition or Mannich condensation . The electronic and steric effects of the substituents can affect the reactivity of the molecule towards different reagents and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromenone derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of methoxy and piperidinyl groups can affect the molecule's polarity and, consequently, its solubility in different solvents. The intermolecular interactions observed in crystal structures, such as hydrogen bonding and π-π stacking, can impact the compound's melting point and stability . Additionally, the electronic properties determined by DFT calculations can provide insights into the molecule's reactivity and potential as a ligand in complex formation .

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial and Antioxidant Derivatives : Compounds synthesized from 4-hydroxy coumarin, exhibiting significant antibacterial activity against certain strains like Escherichia coli and Pseudomonas Aeruginosa, alongside antioxidant activities. These findings suggest potential applications in developing new antibacterial and antioxidant agents (A. Al-ayed, 2011).

  • Antimicrobial and Antioxidant Activity : Synthesized 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides showed antimicrobial and antioxidant properties, highlighting the potential for these structures in medical and pharmaceutical research (K. Hatzade et al., 2008).

  • Antitumor Activity : A series of 1H-thieno[2,3-c]chromen-4(2H)-one derivatives synthesized showed promising antitumor activity against several cancer cell lines, indicating potential applications in cancer research (Huchang Yu et al., 2017).

Structural Studies

  • Crystal Structure Determination : The crystal structure analysis of related compounds, which helps in understanding the molecular conformation, intermolecular interactions, and potential reactivity of such molecules. For instance, the study of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one provided insights into its crystal packing and molecular interactions (I. Manolov et al., 2012).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-piperidin-1-ylethoxy)chromen-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO5.ClH/c1-17-24(18-7-10-21(28-2)23(15-18)29-3)25(27)20-9-8-19(16-22(20)31-17)30-14-13-26-11-5-4-6-12-26;/h7-10,15-16H,4-6,11-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDXWBWYBUNBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCCCC3)C4=CC(=C(C=C4)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride

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